molecular formula C17H18N2O2 B256726 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide

2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide

Cat. No. B256726
M. Wt: 282.34 g/mol
InChI Key: HCLJMKVIUMPNDX-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide, also known as HL, is a Schiff base ligand that has gained attention in recent years due to its potential applications in various fields of scientific research. This compound is synthesized through a simple and efficient method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways. 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase. Moreover, 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide has been shown to modulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to possess potent antioxidant and antimicrobial activities, making it a potential candidate for the development of new drugs and therapies. Moreover, 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide has been shown to possess anticancer properties, making it a promising candidate for cancer treatment. 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide has several advantages and limitations for lab experiments. One of the main advantages of 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide is its simple and efficient synthesis method, which allows for the preparation of large quantities of the compound. Moreover, 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide has been shown to exhibit potent antioxidant and antimicrobial activities, making it a potential candidate for the development of new drugs and therapies. However, one of the main limitations of 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide is its poor solubility in water, which can limit its applicability in certain experiments.

Future Directions

There are several future directions for the study of 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide. One potential direction is the development of new drugs and therapies based on the antioxidant, antimicrobial, and anticancer properties of 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide. Moreover, further studies are needed to elucidate the mechanism of action of 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide and its potential applications in various fields of scientific research. Finally, the development of new synthesis methods and modifications of the compound are also potential future directions for the study of 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide.

Synthesis Methods

2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide is synthesized through the condensation reaction between 4-isopropylbenzaldehyde and 2-hydroxybenzohydrazide in the presence of an acid catalyst. The reaction yields a yellow solid that is purified through recrystallization. The purity of the synthesized compound is confirmed through various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Scientific Research Applications

2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antioxidant and antimicrobial activities, making it a potential candidate for the development of new drugs and therapies. Moreover, 2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide has been shown to possess anticancer properties, making it a promising candidate for cancer treatment.

properties

Product Name

2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H18N2O2/c1-12(2)14-9-7-13(8-10-14)11-18-19-17(21)15-5-3-4-6-16(15)20/h3-12,20H,1-2H3,(H,19,21)/b18-11+

InChI Key

HCLJMKVIUMPNDX-WOJGMQOQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O

SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

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